![molecular formula C17H26N6OS B5636856 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5636856.png)
4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine
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Description
This compound belongs to a class of chemicals that often feature in research for their potential biological activities. However, specific information on this exact compound was not found in the available literature.
Synthesis Analysis
Synthesis methods for related compounds involve multi-component reactions, sometimes using catalysts like SO4^2-/Y2O3 in ethanol. This process can lead to various derivatives characterized by different spectral studies, including IR, 1H and 13C NMR, and mass spectral analysis (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Detailed structural analysis often involves X-ray diffraction and computational methods like Hirshfeld surface analysis to confirm the structure and understand intermolecular interactions (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Chemical Reactions and Properties
Chemical reactions of similar compounds can involve the formation of derivatives like oxadiazoles and triazoles through reactions with hydrazonoyl chlorides, indicating a versatile reactivity profile. These reactions can produce compounds with significant biological activity (Krolenko, Vlasov, & Zhuravel, 2016).
Physical Properties Analysis
The physical properties of similar compounds are often characterized using techniques like TGA and DSC to understand their thermal stability and behavior under different conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as binding affinities and reactivity, are often explored through various in vitro and in vivo tests. For instance, related compounds show binding affinities in the low micro- to nanomolar range at specific receptors and exhibit antagonist or agonist effects depending on their structure (Krall et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-13(2)25-11-16(24)23-7-4-14(5-8-23)17-20-19-15(21(17)3)10-22-9-6-18-12-22/h6,9,12-14H,4-5,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYSSUUHQRIHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)N1CCC(CC1)C2=NN=C(N2C)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine |
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